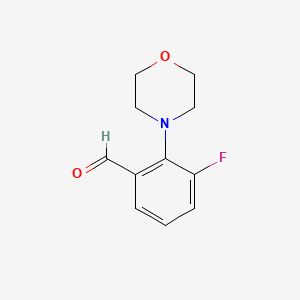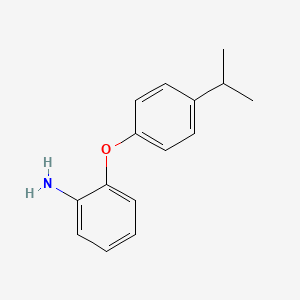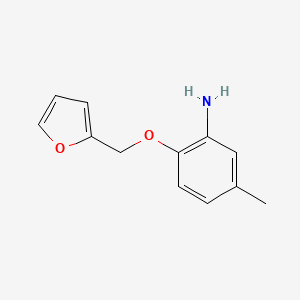
4-(7-Chlorophthalazin-1-yl)morpholine
Vue d'ensemble
Description
4-(7-Chlorophthalazin-1-yl)morpholine is a chemical compound with the molecular formula C₁₂H₁₂ClN₃O and a molecular weight of 249.7 g/mol . It is characterized by the presence of a morpholine ring attached to a phthalazine moiety, which is further substituted with a chlorine atom at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chlorophthalazin-1-yl)morpholine typically involves the reaction of 7-chlorophthalazine with morpholine under specific conditions. One common method includes:
Starting Materials: 7-chlorophthalazine and morpholine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 100-150°C) for several hours.
Catalysts and Reagents: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(7-Chlorophthalazin-1-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
4-(7-Chlorophthalazin-1-yl)morpholine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(7-Chlorophthalazin-1-yl)morpholine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chlorophthalazine: The parent compound without the morpholine ring.
4-(7-Bromophthalazin-1-yl)morpholine: A similar compound with a bromine atom instead of chlorine.
4-(7-Fluorophthalazin-1-yl)morpholine: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
4-(7-Chlorophthalazin-1-yl)morpholine is unique due to the presence of both the morpholine ring and the chlorine-substituted phthalazine moiety. This combination imparts specific chemical and biological properties that are distinct from its analogs. For example, the chlorine atom can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
4-(7-chlorophthalazin-1-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-2-1-9-8-14-15-12(11(9)7-10)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWHQDBEFIHCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=CN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650099 | |
| Record name | 7-Chloro-1-(morpholin-4-yl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-55-5 | |
| Record name | 7-Chloro-1-(morpholin-4-yl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate](/img/structure/B1361665.png)
![Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate](/img/structure/B1361667.png)
![5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1361669.png)
![4-[(Neopentyloxy)methyl]piperidine](/img/structure/B1361670.png)
![4-[(3-Nitrophenyl)azo]-morpholine](/img/structure/B1361672.png)


![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)



